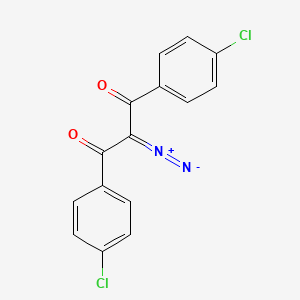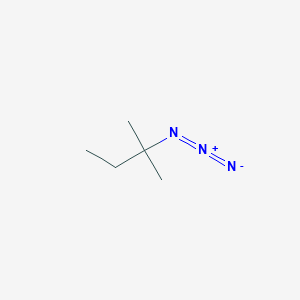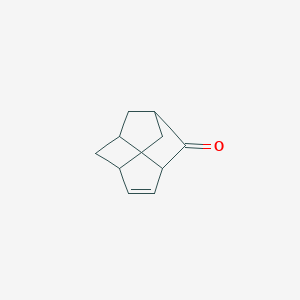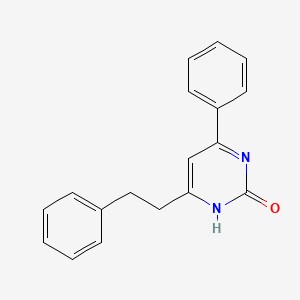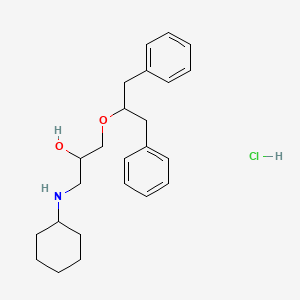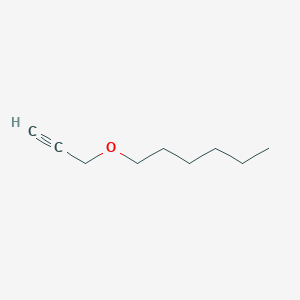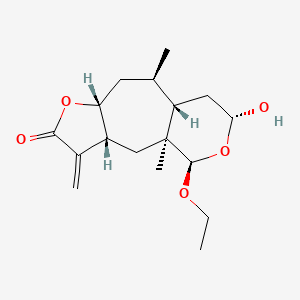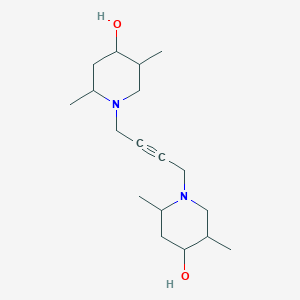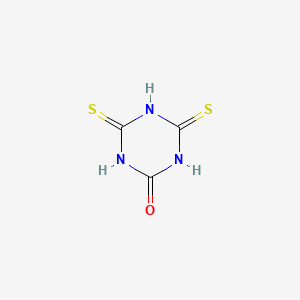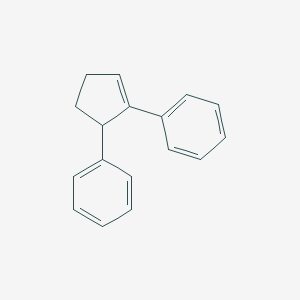
1,1'-(Cyclopent-2-ene-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene is an organic compound with the molecular formula C17H16 It consists of a cyclopentene ring fused to two benzene rings
Preparation Methods
The synthesis of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene typically involves the reaction of cyclopentadiene with benzene derivatives under specific conditions. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a benzene derivative to form the desired compound. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction .
Chemical Reactions Analysis
1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Scientific Research Applications
1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets. For example, it has been shown to modulate GABAA receptors, which are widely distributed throughout the central nervous system. This modulation can influence inhibitory neurotransmission mediated by the release of gamma-aminobutyric acid (GABA), a dominant inhibitory neurotransmitter at the GABAergic synapse .
Comparison with Similar Compounds
1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene can be compared with other similar compounds, such as:
1,1’-(Propane-1,2-diyl)dibenzene: This compound has a similar structure but with a propane linkage instead of a cyclopentene ring.
1,1’-(Ethene-1,2-diyl)dibenzene: This compound features an ethene linkage and has been studied for its binding affinity to GABAA receptors.
The uniqueness of 1,1’-(Cyclopent-2-ene-1,2-diyl)dibenzene lies in its cyclopentene ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
35115-46-9 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2-phenylcyclopent-2-en-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-12,17H,7,13H2 |
InChI Key |
BLSGDOIUCWPGSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)

